beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid
Brand Name: Vulcanchem
CAS No.: 55154-80-8
VCID: VC1632836
InChI: InChI=1S/C15H20O2S/c16-14(17)11-15(9-5-2-6-10-15)18-12-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,17)
SMILES: C1CCC(CC1)(CC(=O)O)SCC2=CC=CC=C2
Molecular Formula: C15H20O2S
Molecular Weight: 264.4 g/mol

beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid

CAS No.: 55154-80-8

Cat. No.: VC1632836

Molecular Formula: C15H20O2S

Molecular Weight: 264.4 g/mol

* For research use only. Not for human or veterinary use.

beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid - 55154-80-8

Specification

CAS No. 55154-80-8
Molecular Formula C15H20O2S
Molecular Weight 264.4 g/mol
IUPAC Name 2-(1-benzylsulfanylcyclohexyl)acetic acid
Standard InChI InChI=1S/C15H20O2S/c16-14(17)11-15(9-5-2-6-10-15)18-12-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,17)
Standard InChI Key ANTCXHQXYRYSLK-UHFFFAOYSA-N
SMILES C1CCC(CC1)(CC(=O)O)SCC2=CC=CC=C2
Canonical SMILES C1CCC(CC1)(CC(=O)O)SCC2=CC=CC=C2

Introduction

Chemical Structure and Properties

Structural Characteristics

Beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid possesses a distinctive chemical structure characterized by a cyclopentamethylene backbone attached to a propionic acid moiety and a benzylmercapto group. According to PubChem data, the compound is also known by the systematic name 2-(1-benzylsulfanylcyclohexyl)acetic acid . The molecule consists of a cyclohexyl ring with an acetic acid group and a benzylsulfanyl substituent attached to the same carbon atom of the ring.

The molecular structure can be represented by several identifiers. The InChI representation is "InChI=1S/C15H20O2S/c16-14(17)11-15(9-5-2-6-10-15)18-12-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,17)", and the corresponding InChIKey is "ANTCXHQXYRYSLK-UHFFFAOYSA-N" . These standardized identifiers provide a unique way to represent the compound's structure in chemical databases and literature.

The presence of the sulfur atom in the benzylmercapto group contributes to the compound's reactivity and its ability to participate in various chemical transformations, which is particularly valuable in peptide chemistry. The carboxylic acid group provides a convenient handle for coupling reactions with amino acids during peptide synthesis.

Physical and Chemical Properties

Beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid has a molecular formula of C15H20O2S and a molecular weight of 264.4 g/mol . The exact mass of the compound is 264.11840105 Da, which corresponds to its monoisotopic mass . This property is particularly important for mass spectrometric analysis and identification of the compound.

A comprehensive overview of the compound's physical and chemical properties is presented in Table 1:

PropertyValueSource
Molecular Weight264.4 g/mol
Molecular FormulaC15H20O2S
XLogP3-AA3.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count5
Topological Polar Surface Area62.6 Ų
Heavy Atom Count18
Complexity266

The compound exhibits a moderate lipophilicity with an XLogP3-AA value of 3.5, suggesting good membrane permeability, which is a desirable characteristic for many drug-like molecules . The topological polar surface area of 62.6 Ų indicates the compound's potential for hydrogen bonding and its ability to interact with biological targets through polar interactions .

With one hydrogen bond donor and three hydrogen bond acceptors, beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid can participate in various intermolecular interactions, which influence its solubility, reactivity, and biological activity . The presence of five rotatable bonds contributes to the conformational flexibility of the molecule, which can be important for its ability to adopt optimal conformations when interacting with biological receptors or enzyme active sites .

Synthesis Methods

The synthesis of beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid has been investigated through several approaches, with notable efforts focusing on optimizing yield and purity. One of the established methods involves the use of sodium benzylmercaptide as a catalyst, which has been reported to significantly improve the yield compared to alternative catalysts such as boron trifluoride etherate.

The synthetic route typically begins with ethyl cyclohexylideneacetate as a starting material, which undergoes reaction with benzylmercaptan. This initial step is followed by a series of transformations, including reduction, oxidation, and functional group modifications, leading to the formation of the desired compound. The final product is obtained after careful purification procedures to ensure high purity, which is essential for its application in peptide synthesis.

Research has also explored alternative synthetic pathways to improve efficiency and scalability. These methods often involve careful control of reaction conditions, including temperature, solvent selection, and reaction time, to maximize yield and minimize the formation of unwanted by-products. The development of more efficient synthesis routes is particularly important for ensuring the availability of this compound for research and development of pharmaceutical agents.

The quality of the synthesized compound is typically assessed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These methods help confirm the structure and purity of the product, which are critical factors for its reliable use in subsequent applications, particularly in the synthesis of peptide-based therapeutics.

Applications in Peptide Chemistry

Role in Vasopressin and Oxytocin Analogues

Beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid has emerged as a key intermediate in the synthesis of peptide analogues, particularly those related to the neurohypophyseal hormones vasopressin and oxytocin. These peptide hormones play critical roles in regulating water retention, blood pressure, and social bonding, making their analogues valuable targets for pharmaceutical development.

One of the most notable applications of this compound is in the synthesis of [1-(beta-mercapto-beta,beta-cyclopentamethylenepropionic acid),4-valine,8-D-arginine]vasopressin, also abbreviated as d(CH2)5VDAVP . This peptide analogue has been specifically designed as part of efforts to develop antagonists of the antidiuretic response to arginine-vasopressin (AVP) . The research findings indicate that d(CH2)5VDAVP has an antidiuretic potency of only 0.10 ± 0.02 unit/mg, which is less than 1/10000 that of its parent compound [deamino,4-valine,8-D-arginine]vasopressin (dVDAVP) .

What makes this derivative particularly valuable is its selective antagonistic properties. According to studies, d(CH2)5VDAVP acts as a specific antagonist of the vasopressor responses to AVP, with an antivasopressor pA2 value of 7.68 ± 0.05 when tested against AVP . It also demonstrates antagonism against the in vitro oxytocic response to oxytocin, with a pA2 value of 6.62 ± 0.07 . These properties position d(CH2)5VDAVP as one of the most potent and selective vasopressor antagonists reported, making it a valuable tool for investigating the role of AVP in cardiovascular regulation under normal and pathological conditions .

Development of Peptide-Based Therapeutics

The incorporation of beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid into peptide structures has significant implications for the development of peptide-based therapeutics. One of the major challenges in peptide drug development is the limited metabolic stability and poor pharmacokinetic properties of native peptides. By introducing structural modifications using compounds like beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid, researchers have been able to address some of these limitations.

The compound's ability to function as a disulfide bond surrogate enhances the metabolic stability of peptide-based therapeutics. This modification helps protect the peptide from degradation by peptidases, thereby extending its half-life in circulation and improving its bioavailability. The enhanced stability translates to improved pharmacokinetic properties, which are crucial for the clinical efficacy of peptide drugs.

Furthermore, the structural modifications introduced by beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid can lead to changes in the binding affinity and selectivity of peptide analogues for their target receptors. This property has been exploited to develop peptide drugs with improved specificity, reduced side effects, and enhanced therapeutic efficacy .

The development of peptide-based therapeutics using beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid has opened new avenues for addressing various medical conditions, particularly those related to cardiovascular regulation, water homeostasis, and hormonal imbalances. The continued exploration of this compound's applications in peptide chemistry is expected to yield more advanced therapeutics with improved clinical profiles.

Biological Activity

Pharmacological Properties

Beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid, when incorporated into peptide analogues, confers distinct pharmacological properties that differ significantly from the native peptides. The most extensively studied derivatives are those related to vasopressin antagonists, which have shown promising results in various pharmacological assays .

The vasopressin analogue [1-(beta-mercapto-beta,beta-cyclopentamethylenepropionic acid),4-valine,8-D-arginine]vasopressin (d(CH2)5VDAVP) exhibits remarkable pharmacological selectivity. Its negligible antidiuretic activity, absence of oxytocic activity, and potent, specific antagonism of the vasopressor effects of AVP make it a valuable pharmacological tool . This selectivity profile is particularly important for research aimed at understanding the specific roles of different vasopressin receptor subtypes in various physiological processes.

Table 2 summarizes the pharmacological properties of d(CH2)5VDAVP compared to its parent compound:

Propertyd(CH2)5VDAVPParent Compound (dVDAVP)Source
Antidiuretic potency0.10 ± 0.02 unit/mg>1000 unit/mg
Antivasopressor pA2 value (vs AVP)7.68 ± 0.05Not applicable
Anti-oxytocic pA2 value (in vitro)6.62 ± 0.07Not applicable
Oxytocic activityAbsentPresent
Vasopressor antagonismPotent and specificNot applicable

The incorporation of beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid into peptide structures appears to fundamentally alter their receptor binding characteristics, leading to the observed changes in pharmacological activity. These modifications typically affect the conformational flexibility of the peptide and its interaction with the receptor binding site, resulting in altered affinity and efficacy profiles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator